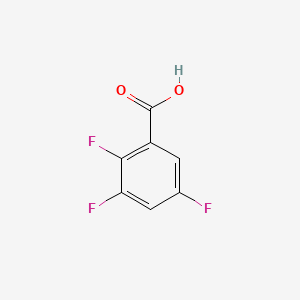

2,3,5-Trifluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZROMDDCPPFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380323 | |

| Record name | 2,3,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-87-5 | |

| Record name | 2,3,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3,5-Trifluorobenzoic acid from basic precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 2,3,5-trifluorobenzoic acid from basic precursors. The synthesis leverages the strategic functionalization of a readily available fluorinated aromatic compound, 1,2,4-trifluorobenzene, through a multi-step process involving bromination, organometallic intermediate formation, and subsequent carboxylation. This guide provides detailed experimental protocols, quantitative data for analogous reactions, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The most plausible and industrially scalable approach for the synthesis of this compound commences with 1,2,4-trifluorobenzene. The core strategy involves the regioselective introduction of a bromine atom, which then serves as a handle for the formation of an organometallic species. This nucleophilic intermediate is subsequently reacted with carbon dioxide to yield the target carboxylic acid.

An alternative, though less detailed, pathway could involve the synthesis and subsequent hydrolysis of 2,3,5-trifluorobenzonitrile. However, the primary focus of this guide is the more thoroughly precedented organometallic route.

Data Summary

The following tables summarize quantitative data for key transformations that are analogous to the steps in the proposed synthesis of this compound. This data is provided to offer expected yields and reaction parameters.

Table 1: Bromination of Aromatic Compounds

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,2,4-Trifluorobenzene | Liquid Bromine, Iron powder, AIBN | Carbon Tetrachloride | 43-102 | 3-4 | High | [1] |

Table 2: Grignard Reagent Formation and Carboxylation

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction | Yield (%) | Reference |

| 1-Bromo-2,4,5-trifluorobenzene | iPrMgCl, THF | THF | -21 to 1.5 | Grignard Formation | High | [2] |

| Bromobenzene | Mg, Diethyl ether | Diethyl ether | Reflux | Grignard Formation | - | [3] |

| Phenylmagnesium bromide | Solid CO₂ | Diethyl ether | -78 to RT | Carboxylation | High | [3] |

| 2,4,5-Trifluorobromobenzene | Ethylmagnesium bromide, CO₂ | THF | Ambient | Grignard Exchange & Carboxylation | High | [4] |

Table 3: Hydrolysis of Nitriles

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2,4,5-Trifluorobenzonitrile | 75% Sulfuric Acid | 180 | >99 | [5] |

| 2,6-Difluorobenzonitrile | High Temperature Liquid Water | - | High | [6] |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route. These are based on established procedures for similar transformations.

Step 1: Synthesis of 1-Bromo-2,4,6-trifluorobenzene

This procedure is adapted from a patented method for the bromination of 1,2,4-trifluorobenzene[1].

Materials:

-

1,2,4-Trifluorobenzene

-

Liquid Bromine

-

Iron powder

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add iron powder and 1,2,4-trifluorobenzene dissolved in carbon tetrachloride.

-

Heat the mixture to 43-48 °C.

-

Slowly add liquid bromine to the reaction mixture over a period of 3-4 hours while maintaining the temperature.

-

After the addition is complete, add AIBN and increase the temperature to 62-68 °C, stirring to ensure homogeneity.

-

Raise the temperature to 82-102 °C and allow the reaction to proceed to completion.

-

Cool the reaction mixture and wash sequentially with water, sodium bisulfite solution to remove unreacted bromine, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 1-bromo-2,4,6-trifluorobenzene.

Step 2: Synthesis of this compound via Grignard Reaction

This protocol is a general procedure for the carboxylation of an aryl bromide via a Grignard reagent[3].

Materials:

-

1-Bromo-2,4,6-trifluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (e.g., 6 M)

Procedure:

-

Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of 1-bromo-2,4,6-trifluorobenzene in anhydrous diethyl ether to the flask.

-

Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the onset of reflux indicate the formation of the Grignard reagent.

-

Add the remaining solution of 1-bromo-2,4,6-trifluorobenzene dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

-

Hydrolyze the resulting magnesium salt by slowly adding 6 M hydrochloric acid until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationships between the key steps.

Caption: Synthetic workflow for this compound.

Caption: Logical relationships in the synthesis pathway.

References

- 1. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

CAS number and molecular structure of 2,3,5-Trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-Trifluorobenzoic acid, a key fluorinated building block in the fields of pharmaceutical and agrochemical development. This document details its chemical identity, physicochemical properties, and its role in synthetic chemistry.

Core Compound Identification

Chemical Identity:

This compound is an aromatic carboxylic acid characterized by the presence of three fluorine atoms on the benzene ring.

Molecular Structure:

-

SMILES: O=C(O)c1cc(F)cc(F)c1F

-

InChI Key: CPZROMDDCPPFOO-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The unique electronic properties conferred by the trifluoro-substitution pattern significantly influence the compound's reactivity and physical characteristics. A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 176.09 g/mol | [2] |

| Melting Point | 105-111 °C | [4] |

| Boiling Point | 240 °C | [1] |

| Density | 1.536 - 1.58 g/cm³ | [1] |

| pKa (Predicted) | 2.59 ± 0.10 | |

| Appearance | White to light yellow powder/crystal | [4] |

| Solubility | Soluble in methanol, ethanol, dimethylformamide, and formic acid. |

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target compounds, making this a valuable scaffold in drug design.

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[4] The electronic properties of the trifluorinated ring can lead to improved biological activity.[4]

-

Agrochemical Synthesis: This compound is used to create effective and selective herbicides and pesticides.[4]

-

Fluorinated Compound Synthesis: It is a key precursor for a variety of fluorinated organic compounds, which are sought after for their unique properties in specialty chemicals.[4]

-

Analytical Chemistry and Polymer Science: It can be used as a reagent in analytical methods and in the formulation of advanced polymers to enhance thermal and chemical resistance.

Experimental Protocols

Representative Synthesis via Grignard Reaction:

This protocol outlines the general steps for the synthesis of a benzoic acid from an aryl halide, which is a common method for this class of compounds.

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

A solution of the corresponding bromo- or iodo-trifluorobenzene (e.g., 1-bromo-2,3,5-trifluorobenzene) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in the dropping funnel.

-

A small portion of the aryl halide solution is added to the magnesium turnings. The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine.

-

Once the reaction has started, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed.

-

-

Carboxylation:

-

The Grignard reagent is cooled in an ice bath.

-

Solid carbon dioxide (dry ice) is crushed and added portion-wise to the vigorously stirred Grignard reagent. An excess of dry ice is used to ensure complete reaction.

-

The reaction mixture is stirred until it reaches room temperature, allowing any remaining dry ice to sublime.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of a dilute acid (e.g., hydrochloric acid) to neutralize the magnesium salts and protonate the benzoate.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system.

-

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow of the application of this compound in drug discovery.

Caption: 2D molecular structure of this compound.

Caption: Conceptual workflow of this compound in drug discovery.

References

A Technical Guide to the Spectroscopic Analysis of 2,3,5-Trifluorobenzoic Acid

Introduction: This document provides a comprehensive technical overview of the expected spectroscopic data for 2,3,5-Trifluorobenzoic acid (C₇H₃F₃O₂; Molecular Weight: 176.09 g/mol ). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound. While a complete, publicly available dataset for this compound is limited, this guide synthesizes expected spectral characteristics based on established principles and data from analogous compounds.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established spectroscopic principles and data available for structurally similar fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.4 - 7.6 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |

| H-6 | 7.8 - 8.0 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| COOH | > 12 | br s (broad singlet) | - |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-COOH) | 125 - 130 | m (multiplet) |

| C-2 (C-F) | 158 - 162 | d (doublet) |

| C-3 (C-F) | 155 - 159 | d (doublet) |

| C-4 (C-H) | 115 - 120 | d (doublet) |

| C-5 (C-F) | 152 - 156 | d (doublet) |

| C-6 (C-H) | 118 - 123 | d (doublet) |

| COOH | 165 - 170 | s (singlet) |

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -110 to -130 | m (multiplet) |

| F-3 | -135 to -155 | m (multiplet) |

| F-5 | -120 to -140 | m (multiplet) |

Reference: CFCl₃ at δ 0.00 ppm.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1580-1615 | C=C stretch | Aromatic ring |

| 1450-1500 | C=C stretch | Aromatic ring |

| 1200-1350 | C-F stretch | Aryl fluoride |

| 1100-1250 | C-O stretch | Carboxylic acid |

| 800-900 | C-H bend (out-of-plane) | Aromatic ring |

Sample preparation: KBr pellet or Nujol mull.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 159 | [M - OH]⁺ |

| 131 | [M - COOH]⁺ |

| 103 | [C₆H₂F₂]⁺ |

| 77 | [C₆H₅]⁺ (less likely due to fluorination) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution.[1]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[2]

-

Transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectrometer is typically a 400 or 500 MHz instrument.[2]

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. This may be done with or without proton decoupling to observe H-F coupling.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[3]

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[3]

-

Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

-

-

Data Acquisition (Electron Ionization - Gas Chromatography-MS):

-

The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated compound then enters the mass spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-depth Technical Guide: Solubility of 2,3,5-Trifluorobenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,3,5-Trifluorobenzoic acid in common organic solvents. A comprehensive search of publicly available scientific literature was conducted to gather quantitative solubility data. This search, however, did not yield specific numerical solubility values for this compound. Qualitative solubility information has been compiled and is presented herein. Furthermore, this guide provides detailed experimental protocols for two standard methods for determining the solubility of a solid compound in organic solvents: the Isothermal Saturation Method and the Gravimetric Method. These protocols are supplemented with workflow diagrams to provide a clear visual representation of the experimental procedures.

Introduction

This compound is a fluorinated aromatic carboxylic acid with applications in pharmaceutical and agrochemical research as a synthetic intermediate. Its solubility in various organic solvents is a critical physicochemical property that influences reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for its effective utilization in research and development.

Solubility of this compound: A Qualitative Overview

Known Solvents:

-

Methanol[1]

-

Ethanol

-

Dimethylformamide

-

Formic acid

It is important to note that this information is qualitative and does not provide the concentration of a saturated solution at a given temperature. For precise applications, experimental determination of solubility is necessary.

Quantitative Solubility Data

A thorough search of scientific databases and literature, including inquiries into the comprehensive "IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures," did not reveal any specific quantitative solubility data for this compound.[2][3] The absence of this data highlights a knowledge gap and underscores the necessity for experimental determination for any application requiring precise solubility values.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available | Data Not Available |

| Ethyl Acetate | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available | Data Not Available |

| n-Heptane | Data Not Available | Data Not Available | Data Not Available |

As indicated, no quantitative data was found in the searched literature.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following are detailed protocols for two widely accepted methods for determining the solubility of a solid in a liquid solvent.

Isothermal Saturation Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vessel, such as a screw-cap vial or a jacketed glass reactor.

-

Equilibration: The vessel is placed in a constant temperature bath or shaker and agitated for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: A known volume or mass of the clear, saturated solution is carefully transferred to a volumetric flask and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared by adding an excess of this compound to the solvent in a sealed container and allowing it to equilibrate at a constant temperature with agitation, as described in the isothermal saturation method.

-

Phase Separation: The undissolved solid is allowed to settle, and a clear sample of the supernatant (the saturated solution) is carefully withdrawn. Filtration can also be used to ensure no solid particles are transferred.

-

Weighing the Saturated Solution: A clean, dry, and pre-weighed container (e.g., an evaporating dish or a glass vial) is used to hold a specific amount of the saturated solution. The container with the solution is weighed to determine the total mass of the saturated solution.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by heating the container in an oven at a temperature below the boiling point of the solute and above the boiling point of the solvent, or by using a rotary evaporator. The evaporation should be carried out until a constant weight of the residue is achieved.

-

Weighing the Solute: After the solvent has been completely removed, the container with the dry solute is cooled to room temperature in a desiccator and then weighed.

-

Calculation: The mass of the solute is the final weight of the container minus the initial weight of the empty container. The mass of the solvent is the total mass of the saturated solution minus the mass of the solute. The solubility is then expressed as the mass of solute per mass or volume of the solvent (e.g., g/100 g solvent or g/100 mL solvent).

Conclusion

While qualitative data indicates that this compound is soluble in several common organic solvents, a notable gap exists in the scientific literature regarding its quantitative solubility. For researchers and professionals in drug development, where precise understanding of solubility is paramount, experimental determination of this property is essential. The Isothermal Saturation and Gravimetric methods detailed in this guide provide robust and reliable frameworks for obtaining this critical data. The workflows presented offer a clear and logical sequence of steps to ensure accurate and reproducible solubility measurements.

References

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2,3,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of its carboxylic acid group. This technical guide provides a comprehensive overview of the acidity and key transformations of the carboxylic acid moiety in this compound, including esterification, amidation, and reduction. The information presented herein is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important molecule.

Acidity of the Carboxylic Acid Group

The presence of three fluorine atoms on the aromatic ring has a profound impact on the acidity of the carboxylic acid group. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid.

The acidity of a carboxylic acid is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The predicted pKa value for this compound is approximately 2.59. This is significantly lower than the pKa of benzoic acid (4.20), highlighting the substantial acidifying effect of the fluorine substituents.

The following table provides a comparison of the pKa values of this compound with benzoic acid and other selected fluorinated benzoic acids.

| Compound | pKa Value |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.86 |

| 4-Fluorobenzoic Acid | 4.14 |

| 2,3-Difluorobenzoic Acid | 2.88 |

| 2,5-Difluorobenzoic Acid | 2.87 |

| 3,5-Difluorobenzoic Acid | 3.37 |

| This compound | ~2.59 (Predicted) |

| 2,4,6-Trifluorobenzoic Acid | 2.28 (Predicted) |

Note: Predicted values are based on computational models and may vary slightly from experimentally determined values.

The increased acidity of this compound influences its handling, reactivity in base-mediated reactions, and its potential role in biological systems where protonation state is critical.

Key Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes a variety of standard transformations, including esterification, amidation, and reduction. The electron-withdrawing nature of the trifluorophenyl ring can affect the rates and conditions of these reactions.

Esterification

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common approach. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

General Reaction Scheme:

A Technical Guide to 2,3,5-Trifluorobenzoic Acid Derivatives: Synthesis, Applications, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzoic acid is a versatile fluorinated building block that has garnered significant attention in medicinal chemistry, agrochemical research, and materials science.[1] The strategic incorporation of fluorine atoms into the benzoic acid scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics.[1] These properties make this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents, advanced agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the synthesis, applications, and biological activities of various derivatives of this compound, with a focus on experimental protocols and quantitative data to support further research and development.

Synthesis of this compound Derivatives

The primary derivatives of this compound are its acyl chloride, amides, and esters. These compounds serve as key intermediates for further chemical modifications and the synthesis of more complex molecules.

Synthesis of 2,3,5-Trifluorobenzoyl Chloride

2,3,5-Trifluorobenzoyl chloride is a crucial intermediate for the synthesis of amide and ester derivatives. It is typically prepared by treating this compound with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene.[2][3][4]

Experimental Protocol: Synthesis of 2,3,5-Trifluorobenzoyl Chloride using Thionyl Chloride

This protocol is adapted from the synthesis of the structurally similar 2,3,4,5-tetrafluorobenzoyl chloride.[2]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with this compound.

-

Add an excess of thionyl chloride to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under atmospheric pressure.

-

Purify the resulting 2,3,5-trifluorobenzoyl chloride by vacuum distillation.

Synthesis of 2,3,5-Trifluorobenzamide Derivatives

Amide derivatives of this compound are commonly synthesized by reacting 2,3,5-trifluorobenzoyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of N-Aryl-2,3,5-trifluorobenzamides

Materials:

-

2,3,5-Trifluorobenzoyl chloride

-

Substituted aniline

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

Procedure:

-

Dissolve the substituted aniline in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., pyridine or triethylamine) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,3,5-trifluorobenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-2,3,5-trifluorobenzamide.

Synthesis of this compound Ester Derivatives

Ester derivatives can be prepared by the reaction of 2,3,5-trifluorobenzoyl chloride with an alcohol in the presence of a base, or directly from this compound via Fischer esterification using an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: General Synthesis of this compound Esters

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate to obtain the crude ester, which can be further purified by distillation or column chromatography.

Applications and Biological Activities

Derivatives of this compound have shown promise in various fields, particularly in the development of pharmaceuticals and agrochemicals. The trifluorinated phenyl ring can significantly influence the biological activity of the parent molecule.

Anticancer Activity

Several studies have explored the potential of N-aryl-2,3,5-trifluorobenzamide derivatives as anticancer agents. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacokinetic properties. While specific quantitative data for 2,3,5-trifluorobenzamide derivatives is emerging, related polyfluorinated benzamides have demonstrated antiangiogenic activity.[5] Research into trifluoromethyl-containing pyrimidine derivatives has shown potent inhibition of EGFR kinase and excellent antitumor activities against various cancer cell lines.[6] For example, compound 9u from one study exhibited IC₅₀ values of 0.35 µM, 3.24 µM, and 5.12 µM against A549, MCF-7, and PC-3 cancer cells, respectively.[6]

It is hypothesized that some benzamide derivatives may exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[7][8] This mechanism of action is a key focus for the development of new anticancer drugs.[7]

Table 1: Anticancer Activity of Representative Trifluoromethyl-Containing Compounds

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9u | A549 (Lung) | 0.35 | [6] |

| MCF-7 (Breast) | 3.24 | [6] | |

| PC-3 (Prostate) | 5.12 | [6] | |

| 2d | K562 (Leukemia) | 0.07 | [9] |

| 2k | K562 (Leukemia) | 0.52 | [9] |

Herbicidal Activity

The unique electronic properties conferred by the fluorine atoms make this compound a valuable synthon in the agrochemical industry for the creation of effective herbicides.[1] The trifluoromethyl group is a common feature in many commercial herbicides. While specific data for this compound-derived herbicides is limited in the public domain, related trifluoro-m-tolyl pyridazinone derivatives have been synthesized and shown to exhibit bleaching activities and herbicidal effects.[10] Similarly, novel N-(2,2,2)-trifluoroethylpyrazole derivatives have demonstrated good pre-emergence herbicidal activity against both broadleaf and grass weeds.[11][12]

Kinase Inhibition

The 2,3,5-trifluorobenzoyl moiety can be incorporated into molecules designed to act as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The fluorine atoms can form favorable interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. While specific kinase inhibition data for this compound derivatives is an active area of research, the broader class of fluorinated benzamides has been investigated as kinase inhibitors.[13][14]

Visualizing Synthetic Pathways

The synthesis of this compound derivatives can be represented as a workflow, which is useful for planning and communication in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,3,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,5-Trifluorobenzoic acid (CAS No. 654-87-5), a fluorinated aromatic compound utilized in pharmaceutical development and the synthesis of fluorinated organic molecules. Due to its hazardous properties, strict adherence to safety protocols is essential.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][3] |

Signal Word: Warning

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C₇H₃F₃O₂ |

| Molecular Weight | 176.09 g/mol |

| Appearance | White to light yellow or light orange powder/crystal[4] |

| Melting Point | 109 °C[5] |

| Boiling Point | 240 °C[5] |

| Density | 1.536 g/cm³[5] |

| Flash Point | 99 °C[5] |

| Solubility | Soluble in Methanol[4] |

| pKa | 2.59 ± 0.10 (Predicted)[4] |

| Storage Temperature | Room Temperature, sealed in a dry environment[4] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this chemical to ensure appropriate PPE is selected.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[6] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6] Wear a lab coat or other protective clothing to prevent skin contact.[6] |

| Respiratory Protection | In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] |

General Handling Precautions

-

Avoid all personal contact, including inhalation of dust or fumes.[3]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep containers securely sealed when not in use.[3]

-

Avoid physical damage to containers.[3]

Storage

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water and soap.[3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[9] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher that may be used.[3]

-

Specific Hazards: May emit corrosive fumes and toxic gases such as carbon oxides and hydrogen fluoride upon combustion.[3][7]

-

Fire-Fighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Containment and Cleanup: For dry spills, use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[3] For wet spills, absorb with an inert material and place in a suitable container.[3] Wash the spill area with water.[3]

Toxicological Information

Experimental Protocols

Specific experimental protocols for safety and toxicological testing of this compound are not available. However, the following general procedures for handling fluorinated benzoic acids in a laboratory setting can be adapted.

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a research setting.

Caption: General laboratory workflow for handling this compound.

Example Synthesis of a Fluorinated Benzoic Acid Derivative

The following protocol is adapted from the synthesis of 2-fluorobenzoic acids and illustrates the handling of similar reagents. This is for informational purposes and should be adapted with a full risk assessment for any specific experiment.

-

Reaction Setup: In a fume hood, charge a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with the starting materials (e.g., an aminobenzoic acid).

-

Diazotization: Cool the flask in an ice-salt bath to 0°C. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 7°C.

-

Fluorination: In a separate, paraffin-wax-coated beaker, prepare a solution of fluoboric acid. Add the cold fluoboric acid solution to the diazonium salt solution, keeping the temperature below 10°C.

-

Isolation: Collect the precipitated diazonium fluoborate salt by filtration. Wash the solid with cold water, then methanol, and finally ether. Dry the solid under vacuum.

-

Thermal Decomposition: Gently heat the dried diazonium salt in a flask equipped with an air condenser until the evolution of nitrogen trifluoride gas ceases.

-

Purification: Cool the residue and purify by recrystallization or chromatography to obtain the final fluorinated benzoic acid product.

Logical Relationships in Chemical Handling

The following diagram illustrates the logical hierarchy of controls for mitigating risks associated with handling hazardous chemicals.

Caption: Hierarchy of controls for chemical safety.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] Do not dispose of it in drains or the environment.[3] It should be treated as hazardous waste.

This document is intended for informational purposes only and does not substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols.

References

- 1. This compound | C7H3F3O2 | CID 2776991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound CAS#: 654-87-5 [m.chemicalbook.com]

- 5. This compound CAS#: 654-87-5 [amp.chemicalbook.com]

- 6. kaibangchem.com [kaibangchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aplng.com.au [aplng.com.au]

A Technical Guide to High-Purity 2,3,5-Trifluorobenzoic Acid for Researchers and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl groups enhance chemical stability, solubility, and reactivity, making it a valuable intermediate for the development of novel molecules with desired biological activities. This technical guide provides an in-depth overview of commercially available sources of high-purity this compound, its physicochemical properties, and its applications in research and drug development.

Commercially Available Sources and Purity

High-purity this compound is available from several chemical suppliers. The purity levels and available grades can vary, so it is crucial for researchers to consult the suppliers' specifications to select the appropriate quality for their application.

| Supplier | Product Name/Grade | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Storage Conditions |

| Chem-Impex | This compound | ≥ 98% (GC) | 654-87-5 | C₇H₃F₃O₂ | 176.09 | 107 - 111 | White to light yellow powder to crystal | Room Temperature |

| Sigma-Aldrich | This compound AldrichCPR | Not specified; buyer assumes responsibility for purity confirmation. | 654-87-5 | C₇H₃F₃O₂ | 176.09 | Not specified | Solid | Not specified |

Note: The information provided in the table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to obtain the latest certificate of analysis for lot-specific data.

Applications in Research and Development

This compound is a versatile intermediate with applications in several key areas of research and development:

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The fluorine substituents can enhance the efficacy and reduce the side effects of the final drug product.

-

Agrochemical Development: In the agrochemical industry, it is utilized in the production of effective herbicides and pesticides.[1] The trifluoromethyl groups can contribute to the targeted activity of these compounds, minimizing environmental impact.[1]

-

Fluorinated Compound Synthesis: It serves as a fundamental building block for the creation of a wide range of fluorinated organic compounds. These compounds are valued for their unique properties, including increased stability and lipophilicity, which are beneficial in both agrochemicals and specialty chemicals.[1]

-

Environmental Studies: The compound is also used in research focused on understanding the degradation of fluorinated compounds in the environment, which is crucial for developing remediation strategies.[1]

Experimental Information

General Workflow for Synthesis and Purification:

The following diagram illustrates a generalized workflow for the synthesis and purification of a fluorinated benzoic acid like this compound, based on common organic chemistry principles.

Logical Relationship in Drug Discovery

The use of this compound as a building block in drug discovery follows a logical progression from initial synthesis to the development of a final active pharmaceutical ingredient (API).

Disclaimer: The experimental workflow and drug discovery pathway provided are generalized representations. Specific reaction conditions and synthetic routes can vary significantly and should be developed and executed by qualified chemists with appropriate safety precautions.

References

Methodological & Application

Detailed Experimental Protocol for the Synthesis of 2,3,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2,3,5-Trifluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described methodology follows a two-step synthetic sequence, commencing with the bromination of 1,2,4-trifluorobenzene, followed by a Grignard reaction and subsequent carboxylation.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two key transformations:

-

Bromination of 1,2,4-Trifluorobenzene: The commercially available starting material, 1,2,4-trifluorobenzene, is first brominated to yield 1-bromo-2,3,5-trifluorobenzene. This electrophilic aromatic substitution is a critical step for introducing a functional group that can be converted to a carboxylic acid.

-

Grignard Reaction and Carboxylation: The resulting 1-bromo-2,3,5-trifluorobenzene is then converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is subsequently carboxylated using carbon dioxide (dry ice) to form the desired this compound.

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

A. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,2,4-Trifluorobenzene | ≥99% | Sigma-Aldrich |

| Bromine | Reagent grade, ≥99.5% | Sigma-Aldrich |

| Iron(III) bromide (anhydrous) | ≥98% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | ≥99.8% | Sigma-Aldrich |

| Sodium sulfite | ACS reagent | Sigma-Aldrich |

| Magnesium turnings | ≥99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF, anhydrous) | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Iodine | ACS reagent | Sigma-Aldrich |

| Carbon dioxide, solid (dry ice) | N/A | Local supplier |

| Diethyl ether (anhydrous) | ≥99.7% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |

| Sodium chloride (brine) | ACS reagent | Sigma-Aldrich |

| Anhydrous sodium sulfate | ≥99.0% | Sigma-Aldrich |

| Ethanol | Reagent grade | Sigma-Aldrich |

| Water | Deionized | In-house |

B. Step 1: Synthesis of 1-Bromo-2,3,5-trifluorobenzene

This procedure is adapted from methodologies for the bromination of aromatic compounds using a Lewis acid catalyst.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add 1,2,4-trifluorobenzene (13.2 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: To this solution, add anhydrous iron(III) bromide (1.48 g, 5 mmol) in one portion.

-

Bromine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add bromine (17.6 g, 0.11 mol) from the dropping funnel over a period of 30-45 minutes while stirring. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the red-brown color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-bromo-2,3,5-trifluorobenzene.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-bromo-2,3,5-trifluorobenzene.

C. Step 2: Synthesis of this compound

This protocol is a general procedure for the synthesis of benzoic acids via a Grignard reagent.

-

Grignard Reagent Formation:

-

Set up a 250 mL three-necked round-bottom flask, previously flame-dried under a stream of nitrogen, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Place magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2,3,5-trifluorobenzene (21.1 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 80 mL).

-

Add a small portion (approx. 5-10 mL) of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

In a separate 500 mL beaker, place crushed dry ice (approx. 100 g).

-

Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

-

Work-up and Isolation:

-

Once the mixture has reached room temperature, cautiously add 1 M hydrochloric acid (100 mL) to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

D. Purification

The crude this compound can be purified by recrystallization.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot water or a mixture of ethanol and water.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. Characterization Data

| Property | Value |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 107 - 111 °C[1] |

| Molecular Formula | C₇H₃F₃O₂ |

| Molecular Weight | 176.09 g/mol |

Spectroscopic Data:

-

¹H NMR: Expected signals in the aromatic region.

-

¹³C NMR: Expected signals for the aromatic carbons and the carboxylic acid carbon.

-

¹⁹F NMR: Expected signals for the three fluorine atoms.

(Note: Specific NMR chemical shifts should be determined and compared with reference spectra if available.)

IV. Logical Relationship Diagram

Caption: Logical flow from starting material to purified and characterized product.

V. Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care.

-

Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

-

Grignard reagents are highly reactive and pyrophoric. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

The quenching of the Grignard reaction is exothermic. Perform this step slowly and with adequate cooling.

References

Application Notes & Protocols: The Utility of 2,3,5-Trifluorobenzoic Acid Derivatives in Grignard Reactions for Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,5-Trifluorobenzoic acid is a valuable starting material in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substituents. While direct reaction between a Grignard reagent and a carboxylic acid is limited to an acid-base neutralization, derivatives of this compound, such as its corresponding esters or amides, are excellent electrophiles for Grignard reagents. This application note details the protocols for the synthesis of ketones via the reaction of Grignard reagents with derivatives of this compound, a crucial transformation in the synthesis of complex organic molecules.

The primary challenge in the addition of Grignard reagents to acyl compounds is preventing the secondary reaction with the initially formed ketone, which leads to the formation of a tertiary alcohol. The use of N-methoxy-N-methylamides, also known as Weinreb amides, derived from this compound, effectively circumvents this issue. The intermediate metal chelate formed is stable and does not collapse until acidic workup, thus affording the desired ketone with high selectivity.

Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methyl-2,3,5-trifluorobenzamide (Weinreb Amide)

This protocol outlines the conversion of this compound to its corresponding Weinreb amide, a necessary precursor for the selective synthesis of ketones using Grignard reagents.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and stir bars

-

Ice bath

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2,3,5-trifluorobenzoyl chloride.

-

-

Amide Formation:

-

In a separate flask, prepare a solution of N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Dissolve the crude 2,3,5-trifluorobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM.

-

Add the acid chloride solution dropwise to the N,O-dimethylhydroxylamine hydrochloride solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-methoxy-N-methyl-2,3,5-trifluorobenzamide.

-

Protocol 2: Grignard Reaction with N-methoxy-N-methyl-2,3,5-trifluorobenzamide

This protocol describes the synthesis of a ketone from the Weinreb amide prepared in Protocol 1.

Materials:

-

N-methoxy-N-methyl-2,3,5-trifluorobenzamide

-

Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) in THF or diethyl ether

-

Anhydrous Tetrahydrofuran (THF)

-

1 M aqueous Hydrochloric acid (HCl) solution

-

Saturated aqueous Ammonium chloride (NH₄Cl) solution

-

Anhydrous Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bars

-

Ice bath or dry ice/acetone bath

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the N-methoxy-N-methyl-2,3,5-trifluorobenzamide (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C or -78 °C (a lower temperature can sometimes improve selectivity).

-

-

Grignard Addition:

-

Slowly add the Grignard reagent (1.1 - 1.3 eq) dropwise to the cooled solution of the Weinreb amide, maintaining the internal temperature below the desired limit (e.g., 0 °C).

-

Stir the reaction mixture at this temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and, if necessary, add 1 M HCl to dissolve any magnesium salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude ketone product by flash column chromatography or recrystallization.

-

Data Presentation

| Starting Material | Grignard Reagent | Product | Solvent | Temperature (°C) | Yield (%) |

| N-methoxy-N-methyl-2,3,5-trifluorobenzamide | Phenylmagnesium bromide | (2,3,5-Trifluorophenyl)(phenyl)methanone | THF | 0 to RT | ~85-95 |

| N-methoxy-N-methyl-2,3,5-trifluorobenzamide | Methylmagnesium chloride | 1-(2,3,5-Trifluorophenyl)ethan-1-one | THF | 0 to RT | ~80-90 |

| Ethyl 2,3,5-trifluorobenzoate | Phenylmagnesium bromide | Triphenylmethanol* | THF | 0 to RT | Variable |

Note: Reaction with esters often leads to the formation of tertiary alcohols due to the secondary addition of the Grignard reagent to the initially formed ketone. The use of a Weinreb amide is highly recommended for the selective synthesis of ketones. The yields are typical and can vary based on the specific Grignard reagent and reaction conditions.

Visualizations

Logical Workflow for Ketone Synthesis

Caption: Workflow for the synthesis of ketones from this compound.

Reaction Pathway: Weinreb Ketone Synthesis

Caption: The reaction pathway for Weinreb ketone synthesis.

Application Notes and Protocols for Amide Coupling Reactions with 2,3,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of amides from 2,3,5-Trifluorobenzoic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug discovery. The protocols outlined below describe two robust and widely used methods: one employing the uronium-based coupling reagent HATU, and the other utilizing the carbodiimide-based EDC in conjunction with HOBt. These methods are applicable to a broad range of primary and secondary amines.

Overview of Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide bond is typically inefficient and requires high temperatures. To achieve amide bond formation under milder conditions with high yields, coupling reagents are employed to activate the carboxylic acid. The electron-withdrawing nature of the fluorine substituents on this compound can influence its reactivity, making the choice of an appropriate coupling strategy crucial for successful synthesis.

Commonly used coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) to improve efficiency and minimize side reactions.[1][2]

Data Presentation: Quantitative Data for Amide Coupling Reactions

The following table summarizes representative reaction conditions and yields for the amide coupling of fluorinated benzoic acids with various amines. While specific data for this compound is limited in the public domain, the data presented for structurally similar compounds provide a strong predictive framework for expected outcomes.

| Amine Substrate | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| Benzylamine | HATU | DIPEA | DMF | 12-24 | RT | >90 |

| Aniline | EDC / HOBt | DIPEA | DMF | 18-24 | RT | 75-85 |

| Morpholine | HATU | DIPEA | DMF | 12 | RT | >95 |

| tert-Butylamine | EDC / HOBt | DIPEA | DCM | 24 | RT | 60-70 |

| Various Primary Amines | HATU | DIPEA | DMF | 12-24 | RT | 85-98 |

| Various Secondary Amines | EDC / HOBt | DIPEA | DMF | 16-24 | RT | 70-90 |

Note: Yields are based on reactions with structurally similar fluorinated benzoic acids and may vary depending on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient for a wide range of primary and secondary amines, including those that are sterically hindered or less nucleophilic.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

HATU (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the desired amine (1.0 - 1.2 equivalents) to the solution.

-

Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

To the stirring solution, add HATU (1.1 - 1.5 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method is widely used for the synthesis of amides.[2][5]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 equiv)

-

HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 equivalent) and HOBt (1.2 - 1.5 equivalents).

-

Dissolve the solids in anhydrous DCM or DMF.

-

Add the amine (1.0 - 1.2 equivalents) and DIPEA (2.0 - 3.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final amide.

Mandatory Visualization

Caption: General workflow for amide coupling of this compound.

References

- 1. peptide.com [peptide.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 4. benchchem.com [benchchem.com]